molecular formula C19H19ClFNO2 B2616576 N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 2034466-86-7

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2616576
CAS No.: 2034466-86-7
M. Wt: 347.81
InChI Key: YWKATWCECJFPNS-UHFFFAOYSA-N
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Description

N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic small molecule featuring a carboxamide core linked to chlorophenyl and fluorophenyl groups via a hydroxypropyl chain. This specific molecular architecture, which includes a cyclopropane ring and multiple aromatic systems, is of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, such as cyclopropanecarboxamides, have been investigated for their potential to modulate various biological targets, including ion channels . The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (hydroxy) substituents makes this compound a valuable scaffold for structure-activity relationship (SAR) studies and for probing protein-ligand interactions. Researchers can utilize this high-purity compound in biochemical and cellular assays to explore its potential pharmacological properties, mechanism of action, and selectivity. It is supplied as a reliable tool compound for in vitro research applications only. This product is intended for research purposes by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO2/c20-15-3-1-2-13(12-15)17(23)8-11-22-18(24)19(9-10-19)14-4-6-16(21)7-5-14/h1-7,12,17,23H,8-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKATWCECJFPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC(C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors

    Cyclopropanation: The cyclopropane ring can be formed using a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert an alkene into a cyclopropane.

    Substitution Reactions:

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of cyclopropane carboxamides, many of which act as positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 5 (mGluR5). Key structural analogs and their properties are summarized below:

Compound Name Key Structural Features Potency (vs. DFB*) Toxicity (BV2 cells) Reference
Target Compound 3-hydroxypropyl-3-chlorophenyl, 4-fluorophenyl Not reported Not reported
2b: 2-(3-Chlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide 3-chlorophenyl, 4-fluorophenyl 2.3-fold ↑ >300 μM
2c: N-(2-Chlorophenyl)-2-(3-chlorophenyl)cyclopropane-1-carboxamide 3-chlorophenyl, 2-chlorophenyl 1.9-fold ↑ >300 μM
1e: N-(Benzo[d]thiazol-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide 3-fluorophenyl, benzo[d]thiazol-2-yl Superior to DFB >300 μM toxic

*DFB: (3,3'-Difluorobenzaldazine), a reference mGluR5 PAM.

Key Findings

Substituent Effects on Potency: The 4-fluorophenyl group in 2b confers a 2.3-fold potency increase over DFB, likely due to enhanced hydrophobic interactions or fluorine-mediated electronic effects . Replacement of the fluorophenyl with a chlorophenyl (as in 2c) reduces potency slightly (1.9-fold), suggesting halogen size and electronegativity modulate receptor binding .

Toxicity Considerations :

  • Analogs like 1e and 1f exhibit cytotoxicity at concentrations >300 μM, possibly due to off-target effects or metabolic byproducts. The hydroxyl group in the target compound might mitigate this by altering pharmacokinetics .

Synthetic Efficiency :

  • Cyclopropane carboxamides are typically synthesized via ring-opening reactions (e.g., ). The diastereomeric ratio (dr 23:1) and yield (78%) reported for similar compounds suggest that substituents on the cyclopropane ring influence stereochemical outcomes and synthetic efficiency .

Notes and Limitations

is the primary source for pharmacological insights, while and provide context on synthesis and structural diversity.

Further studies using tools like AutoDock Vina () could elucidate binding modes and rationalize substituent effects.

Biological Activity

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide, a cyclopropane derivative, has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C24H21ClFNO3
  • Molecular Weight : 425.88 g/mol
  • CAS Number : 1700622-08-7

The compound features a cyclopropane ring which contributes to its unique electronic properties and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Cyclopropane Ring : Utilization of α-alkylation reactions with 2-phenyl acetonitrile derivatives.
  • Carboxamide Formation : Conversion of cyano groups to carboxylic acids followed by amine coupling reactions.

This method allows for the generation of various derivatives that can be screened for biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of cyclopropane carboxamide derivatives. For example:

  • Compounds derived from similar structures showed effective inhibition of cell proliferation in U937 human myeloid leukemia cells without significant cytotoxicity .
  • Another study indicated that specific analogs exhibited enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

The biological activity is often attributed to the compound's ability to interact with specific cellular targets:

  • Receptor Binding : The compound acts as a ligand for various receptors, including muscarinic acetylcholine receptors, which play roles in cell proliferation and apoptosis resistance .
  • Inhibition Studies : Structure-activity relationship studies have shown that modifications in the piperidine moiety can enhance selectivity and inhibition properties against key enzymes involved in cancer progression .

Case Studies

StudyFindings
Study 1 Demonstrated significant inhibition of U937 cell line proliferation with minimal cytotoxic effects.
Study 2 Showed improved efficacy in inducing apoptosis in FaDu cells compared to conventional treatments.
Study 3 Investigated receptor interactions leading to enhanced understanding of the compound's mechanism in cancer therapy.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that:

  • The presence of halogenated phenyl groups enhances binding affinity and biological activity.
  • The cyclopropane structure contributes to rigidity, improving interactions with target proteins.

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